molecular formula C6H16NO9P B1628533 [3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate CAS No. 75656-33-6

[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate

Cat. No.: B1628533
CAS No.: 75656-33-6
M. Wt: 277.17 g/mol
InChI Key: KPOAUMIAJAOYLX-WYRLRVFGSA-N
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Description

[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate is a versatile chemical compound used in various scientific research fields. Its unique properties enable diverse applications, making it essential for innovative experiments and advancements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate involves multiple steps, typically starting with the preparation of the oxan-2-yl ring structure, followed by the introduction of amino, hydroxyl, and phosphate groups. Specific reaction conditions, such as temperature, pH, and catalysts, are crucial to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the phosphate group can produce various alkylated derivatives.

Scientific Research Applications

[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Employed in biochemical assays and as a substrate for enzyme reactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in signaling pathways, and modulate biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate include:

    Piperine: An alkaloid compound from black pepper with anticancer effects.

    Hexane, Hexanol, and Hexene: Compounds with similar names but different chemical structures and properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

75656-33-6

Molecular Formula

C6H16NO9P

Molecular Weight

277.17 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate

InChI

InChI=1S/C6H14NO8P.H2O/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13;/h2-6,8-10H,1,7H2,(H2,11,12,13);1H2/t2-,3-,4+,5-,6-;/m1./s1

InChI Key

KPOAUMIAJAOYLX-WYRLRVFGSA-N

SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O.O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate
Reactant of Route 2
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[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate
Reactant of Route 3
[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate
Reactant of Route 4
[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate
Reactant of Route 5
[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate
Reactant of Route 6
[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate

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